molecular formula C9H10O3S B2523930 (R)-4-Hydroxythiochroman 1,1-dioxide CAS No. 1308650-41-0

(R)-4-Hydroxythiochroman 1,1-dioxide

Cat. No.: B2523930
CAS No.: 1308650-41-0
M. Wt: 198.24
InChI Key: HDWSBBCZEGJIPK-MRVPVSSYSA-N
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Description

®-4-Hydroxythiochroman 1,1-dioxide is a heterocyclic compound that belongs to the class of thiochromans. Thiochromans are sulfur-containing analogs of chromans, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the hydroxyl group and the sulfone moiety in ®-4-Hydroxythiochroman 1,1-dioxide imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxythiochroman 1,1-dioxide typically involves the oxidation of thiochroman derivatives. One common method is the oxidation of ®-4-Hydroxythiochroman using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of ®-4-Hydroxythiochroman 1,1-dioxide may involve continuous flow processes to enhance efficiency and scalability. Catalytic oxidation using supported metal catalysts can be employed to achieve high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: ®-4-Hydroxythiochroman 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the sulfone moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Scientific Research Applications

®-4-Hydroxythiochroman 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Hydroxythiochroman 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the sulfone moiety play crucial roles in binding to active sites and modulating the activity of target proteins. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

    Thiophene 1,1-dioxide: Shares the sulfone moiety but lacks the hydroxyl group.

    Benzothiadiazine 1,1-dioxide: Contains a similar sulfone structure but with a different ring system.

    Sulfolene: Another sulfur-containing heterocycle with similar reactivity.

Uniqueness: ®-4-Hydroxythiochroman 1,1-dioxide is unique due to the presence of both the hydroxyl group and the sulfone moiety, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(4R)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWSBBCZEGJIPK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)C2=CC=CC=C2[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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